
1-Methylindan
Overview
Description
1-Methylindan (CAS No. 767-58-8) is a bicyclic hydrocarbon with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . Structurally, it consists of a benzene ring fused to a cyclopentane ring, with a methyl group substituted at the 1-position of the indan system. The compound is a colorless liquid under standard conditions and is utilized in diverse applications, including fuel formulations, organic synthesis, and as a metabolite in toxicological studies . Its synthesis pathways include cyclization of carbocations derived from 1-phenylbutane via aluminum chloride catalysis and isomerization of tetralin (1,2,3,4-tetrahydronaphthalene) under catalytic conditions .
Preparation Methods
Catalytic Hydrogenation of 1-Indanone Derivatives
The hydrogenation of 1-indanone derivatives represents a straightforward route to 1-methylindan. This method typically involves the reduction of the ketone moiety in 1-methylindanone (2-methyl-1-indanone) to the corresponding alkane. A seminal study demonstrated the use of diisobutylaluminium hydride (DIBAL-H) as a reducing agent in anhydrous toluene, followed by hydrolysis with sulfuric acid to yield this compound in 94% purity after distillation . The reaction proceeds via a two-step mechanism: initial hydride transfer to the carbonyl group forms an aluminium alkoxide intermediate, which is subsequently protonated during hydrolysis.
Alternative catalysts, such as palladium on carbon (Pd/C) under hydrogen gas, have also been employed. For example, hydrogenation of 1-methylindanone at 50–100°C and 10–50 bar H₂ pressure achieves near-quantitative conversion, though product isolation requires careful distillation due to the formation of byproducts . Comparative studies indicate that DIBAL-H offers superior regioselectivity for sterically hindered substrates, whereas Pd/C is preferable for large-scale operations due to easier catalyst recovery .
Friedel-Crafts Alkylation and Cyclization
Friedel-Crafts alkylation is a cornerstone of indan synthesis, leveraging Lewis acid catalysts to facilitate electrophilic aromatic substitution. A patented method involves reacting m-xylene with isobutyryl chloride in the presence of aluminium chloride (AlCl₃) in dichloromethane at 0°C . The reaction forms a chloro-substituted propiophenone intermediate, which undergoes intramolecular cyclization upon warming to room temperature. This process yields 2,5,7-trimethyl-1-indanone, which is subsequently reduced to this compound derivatives (Figure 1) .
Key advantages of this approach include high yields (up to 92%) and compatibility with diverse aromatic substrates. However, the use of stoichiometric AlCl₃ generates significant acidic waste, necessitating post-reaction neutralization and purification steps. Recent advancements explore reusable solid acid catalysts, such as zeolites, to improve sustainability .
Acid-Catalyzed Cyclization of Aldol Condensation Products
A novel route to this compound involves acid-catalyzed cyclization of aldol adducts derived from cyclopentanone (CPO). Over H-ZSM-5 catalysts at 300–350°C, CPO undergoes self-aldol condensation to form [1,1′-bi(cyclopentylidene)]−2-one, which rearranges into methylindan and tetralin via acid-mediated ring contraction and dehydrogenation . Optimizing weight hour space velocity (WHSV) and temperature achieves a total carbon yield of 65%, with methylindan as the dominant product .
This method capitalizes on biomass-derived feedstocks, aligning with green chemistry principles. The H-ZSM-5 catalyst’s high Brønsted-to-Lewis acid ratio and surface area enhance selectivity, though catalyst deactivation via coking remains a challenge .
Reduction of 1-Methylindanone Using Hydride Reagents
The reduction of 1-methylindanone to this compound is exemplified by DIBAL-H in anhydrous toluene. In a representative procedure, DIBAL-H (42 mmol) is added dropwise to 1-methylindanone (34 mmol) at room temperature, followed by hydrolysis with 25% sulfuric acid . The organic layer is washed and distilled to isolate this compound in 94% yield . Competing methods, such as sodium borohydride (NaBH₄) in methanol, afford lower yields (70–80%) due to over-reduction or ether formation .
Comparative Analysis of Synthetic Methods
Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ | 50–100°C, 10–50 bar | 90–95% | Scalable, mild conditions | High-pressure equipment required |
Friedel-Crafts Alkylation | AlCl₃ | 0°C to RT, CH₂Cl₂ | 85–92% | Broad substrate scope | Corrosive waste, stoichiometric AlCl₃ |
Acid-Catalyzed Cyclization | H-ZSM-5 | 300–350°C, fixed bed | 60–65% | Sustainable feedstock | Catalyst deactivation |
Hydride Reduction | DIBAL-H | RT, anhydrous toluene | 90–94% | High selectivity | Moisture-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: 1-Methylindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylindanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-methylindanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts alkylation.
Major Products:
Oxidation: 1-Methylindanone.
Reduction: 1-Methylindanol.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Feasible Synthetic Routes
- Thermal Decomposition : Major product from tetralin under pyrolysis conditions.
- Chemical Conversion : Can be produced via catalytic processes involving xylose .
Chemistry
1-Methylindan is utilized as a precursor in synthesizing more complex organic compounds. Its role as a model compound in studies of aromaticity and reactivity makes it valuable for theoretical and practical chemistry research.
Biology
Research indicates that this compound may act as a ligand in enzyme interactions and receptor binding. Its ability to modulate biochemical pathways highlights its potential in biological studies.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound and its derivatives. For example, compounds derived from it have shown significant antiproliferative activities against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
These compounds induce apoptosis and cell cycle arrest, indicating their potential as therapeutic agents targeting cancer.
Antimicrobial Activity
Certain derivatives of this compound have been evaluated for their antimicrobial properties, revealing effective antifungal activity with low toxicity towards human cells (IC50 > 100 μM). This suggests potential applications in developing new antifungal agents.
Industrial Applications
This compound is also used in the production of specialty chemicals and serves as an intermediate in synthesizing polymers and resins. Its role in fuel production, particularly as an additive for thermal-stable jet fuels, further underscores its industrial relevance .
Case Study 1: Anticancer Activity
A study focused on synthesizing N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides revealed that the most promising compound (7d) exhibited potent antiproliferative effects across multiple cancer cell lines.
Case Study 2: Antifungal Activity Assessment
In another investigation, derivatives of this compound demonstrated significant antifungal activity against resistant strains while maintaining minimal toxicity to human cells. This study emphasizes the need for further exploration into metal-based derivatives for enhanced efficacy against fungal infections.
Mechanism of Action
The mechanism by which 1-Methylindan exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as a modulator of biochemical processes.
Comparison with Similar Compounds
The following analysis compares 1-Methylindan with structurally or functionally related compounds, emphasizing physicochemical properties, synthesis routes, and applications.
Structural Isomers: 5-Methylindan
- Structure and Properties: 5-Methylindan (CAS 874-35-1) shares the molecular formula C₁₀H₁₂ but differs in the position of the methyl group, which is located at the 5-position of the indan system.
- Applications : While this compound is linked to fuel components and catalytic processes, 5-Methylindan’s applications are less documented in the provided evidence, suggesting niche or underexplored uses .
Unsaturated Analogues: 3-Methylindene
- Structure and Reactivity : 3-Methylindene (CAS 767-60-2) is an unsaturated analogue with a double bond in the five-membered ring. Its molecular formula is C₁₀H₁₀, and it exhibits higher reactivity due to conjugation between the benzene ring and the olefinic bond. This makes it a candidate for Diels-Alder reactions or polymerization .
- Synthesis : Unlike this compound, which forms via carbocation cyclization, 3-Methylindene arises from dehydrogenation or dealkylation of intermediates like 1-methyl-1-phenylindan .
Bicyclic Hydrocarbons: Tetralin
- Thermal Stability and Applications : Tetralin (1,2,3,4-tetrahydronaphthalene, CAS 119-64-2) shares the molecular formula C₁₀H₁₂ but features a fully saturated bicyclic structure. It has a higher boiling point (207–208°C) compared to this compound, making it a common industrial solvent. However, this compound demonstrates superior thermal stability in jet fuel formulations, as evidenced by its selective formation from tetralin isomerization under catalytic conditions .
Aromatic Byproducts: BTXM and Diphenylbutanes
- Catalytic Selectivity : In catalytic cracking of olefins, benzene, toluene, xylene, and methylbenzenes (BTXM) dominate at lower temperatures (300–400°C), while this compound becomes predominant at 500°C (21% selectivity under 3 MPa) due to oligomerization and cyclization reactions .
- Reactivity in Synthesis : 1,3-Diphenylbutane cyclizes to this compound with 64% efficiency under aluminum chloride catalysis, outperforming 1,2-diphenylbutane (30% cyclization), highlighting the influence of carbocation stability on product distribution .
Data Tables
Table 1: Structural and Functional Comparison
Compound | CAS No. | Molecular Formula | Key Features | Applications |
---|---|---|---|---|
This compound | 767-58-8 | C₁₀H₁₂ | Bicyclic, methyl at 1-position | Fuel additive, metabolite, synthesis |
5-Methylindan | 874-35-1 | C₁₀H₁₂ | Methyl at 5-position | Underexplored |
3-Methylindene | 767-60-2 | C₁₀H₁₀ | Unsaturated, reactive double bond | Polymer chemistry, organic reactions |
Tetralin | 119-64-2 | C₁₀H₁₂ | Fully saturated bicyclic | Industrial solvent, precursor |
Table 2: Catalytic Selectivity in Olefin Cracking (3 MPa)
Temperature (°C) | BTXM Selectivity (%) | This compound Selectivity (%) |
---|---|---|
300 | 10 | <5 |
400 | 10 | 10 |
500 | 6 | 21 |
Research Findings and Mechanistic Insights
- Cyclization Pathways : this compound forms via carbocation intermediates (e.g., 11 or 14 in ) during aluminum chloride-catalyzed reactions of 1-phenylbutane. Competing pathways include transalkylation, rearrangement, and alkylation, with product distribution sensitive to temperature and catalyst activity .
- Thermal Isomerization : In advanced jet fuels, tetralin isomerizes to this compound, leveraging its stability under high-temperature conditions to resist dehydrogenation and cracking .
Biological Activity
1-Methylindan, a derivative of indan, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and therapeutic implications, supported by data tables and case studies.
This compound (C₁₀H₁₂) is characterized by a methyl group attached to the indan ring structure. Its molecular structure allows for various interactions with biological targets, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. This interaction can modulate biochemical pathways, leading to various physiological effects. Research indicates that this compound may act as a ligand in enzyme interactions and receptor binding, although specific molecular targets remain under investigation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of compounds synthesized from this compound exhibited significant antiproliferative activities against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
7d | HeLa | 0.52 |
7d | MCF-7 | 0.34 |
7d | HT-29 | 0.86 |
These compounds demonstrated mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase, indicating their potential as tubulin polymerization inhibitors .
Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties. A study reported that certain derivatives displayed effective antifungal activity while maintaining low toxicity towards human cells (IC50 > 100 μM) against pathogenic fungi, showcasing their potential as novel antifungal agents .
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study focusing on the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, several derivatives were synthesized from this compound. The most promising compound (7d) showed potent antiproliferative effects across multiple cancer cell lines, with IC50 values indicating strong efficacy .
Case Study 2: Antifungal Activity Assessment
Another investigation into the antifungal properties of this compound derivatives revealed that certain compounds exhibited significant antifungal activity against resistant strains while showing minimal toxicity to human cells. This study emphasizes the need for further exploration into metal-based derivatives for enhanced efficacy against fungal infections .
Research Applications
The versatility of this compound extends beyond medicinal chemistry; it is also utilized in various scientific research applications:
- Chemistry : As a precursor in synthesizing more complex organic molecules.
- Biology : Investigated for its role as a ligand in enzyme interactions and receptor binding.
- Industry : Employed in producing specialty chemicals and as an intermediate in polymer synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methylindan, and how can purity be validated?
- Methodological Answer : To synthesize this compound, Friedel-Crafts alkylation of indane with methyl halides or acid-catalyzed cyclization of substituted precursors are common routes. Ensure stoichiometric control and inert atmospheric conditions to minimize side reactions. Validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Report melting points, boiling ranges, and retention indices to benchmark against literature values. Detailed experimental protocols, including reagent sources (e.g., anhydrous AlCl₃ for alkylation), must be documented for reproducibility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the methyl substitution position and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups (e.g., C-H stretching in methyl groups at ~2850 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺). For trace impurities, combine GC-MS with flame ionization detection (FID). Ensure spectra are compared against databases (e.g., NIST) and include error margins for chemical shifts (±0.01 ppm for NMR) .
Advanced Research Questions
Q. How can discrepancies in the reported toxicity profiles of this compound be systematically addressed?
- Methodological Answer : Discrepancies often arise from methodological variability (e.g., exposure duration, model organisms). Conduct a meta-analysis of existing studies, categorizing data by:
- Experimental design : Acute vs. chronic exposure, in vitro vs. in vivo models.
- Analytical techniques : Compare LC-MS/MS (quantitative) vs. immunoassay (qualitative) results.
- Sample purity : Impurities like residual solvents may confound toxicity measurements.
Use statistical tools (e.g., ANOVA, regression models) to isolate variables. Replicate conflicting studies under controlled conditions, adhering to OECD guidelines for toxicity testing. Cross-reference findings with structurally analogous compounds (e.g., naphthalene derivatives) to identify structure-activity relationships .
Q. What mixed-method approaches are effective in studying this compound’s environmental fate?
- Methodological Answer : Combine quantitative methods (e.g., HPLC-UV for degradation kinetics in soil/water matrices) with qualitative field observations (e.g., photolysis rates under varying sunlight intensities). Use computational models (QSAR, EPI Suite) to predict biodegradation pathways, then validate experimentally via stable isotope probing (SIP) or metabolite profiling. Triangulate data from microcosm studies (lab-scale) and environmental sampling (field-scale) to account for ecological variability. Document uncertainties in model assumptions (e.g., half-life extrapolation) and validate with kinetic Monte Carlo simulations .
Q. How can researchers resolve contradictions in this compound’s catalytic reactivity data?
- Methodological Answer : Contradictions may stem from catalyst selection (e.g., Pt vs. Pd), solvent polarity, or reaction temperature. Design a factorial experiment varying these parameters systematically. Characterize catalytic surfaces using X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to correlate activity with catalyst morphology. Apply Arrhenius plots to distinguish kinetic vs. thermodynamic control. Publish raw datasets (e.g., turnover frequencies, activation energies) in supplementary materials to enable cross-validation .
Q. Methodological Best Practices
- Reproducibility : Document all synthesis and characterization steps in the "Experimental" section, including equipment calibration (e.g., NMR magnet stability) and batch-specific reagent details (e.g., Sigma-Aldrich lot numbers) .
- Data Contradiction Analysis : Use sensitivity analysis to identify critical variables affecting results. For interdisciplinary studies, explicitly define operational terms (e.g., "bioavailability") to avoid ambiguity .
- Ethical Compliance : Declare conflicts of interest (e.g., industry-funded studies) and adhere to data retention policies (e.g., raw spectra retained for 10 years) .
Properties
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKSKMDTAQBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862406 | |
Record name | 1-Methyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-58-8, 27133-93-3 | |
Record name | 1-Methylindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylindane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027133933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylindan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Methyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.076 | |
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